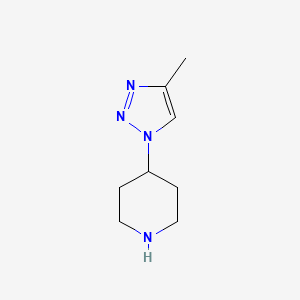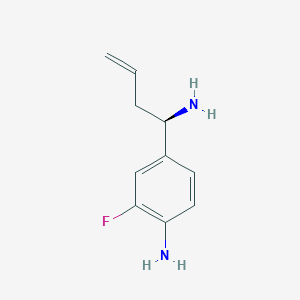
(R)-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline is a chemical compound with a unique structure that includes an amino group, a butenyl chain, and a fluoroaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline typically involves multi-step organic synthesis. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include aniline derivatives and butenyl intermediates.
Coupling Reaction: The butenyl intermediate is coupled with the aniline derivative under specific conditions, often using a palladium-catalyzed coupling reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, reduced amines, and substituted aniline derivatives, depending on the reaction conditions and reagents used.
科学研究应用
®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The amino group and fluoroaniline moiety play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-4-(1-Aminobut-3-en-1-yl)-2-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
®-4-(1-Aminobut-3-en-1-yl)-2-bromoaniline: Similar structure but with a bromine atom instead of fluorine.
®-4-(1-Aminobut-3-en-1-yl)-2-iodoaniline: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo counterparts. These properties make it a valuable compound for specific applications in medicinal chemistry and material science.
属性
分子式 |
C10H13FN2 |
|---|---|
分子量 |
180.22 g/mol |
IUPAC 名称 |
4-[(1R)-1-aminobut-3-enyl]-2-fluoroaniline |
InChI |
InChI=1S/C10H13FN2/c1-2-3-9(12)7-4-5-10(13)8(11)6-7/h2,4-6,9H,1,3,12-13H2/t9-/m1/s1 |
InChI 键 |
WASJUJHHCVWWCT-SECBINFHSA-N |
手性 SMILES |
C=CC[C@H](C1=CC(=C(C=C1)N)F)N |
规范 SMILES |
C=CCC(C1=CC(=C(C=C1)N)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


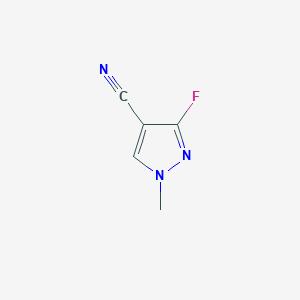
![[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride](/img/structure/B12971704.png)
![2-(Chloromethyl)-7-methoxybenzo[d]thiazole](/img/structure/B12971710.png)

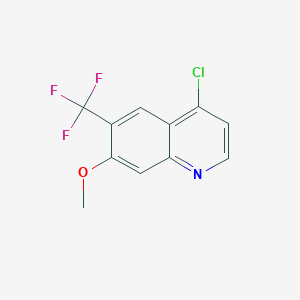
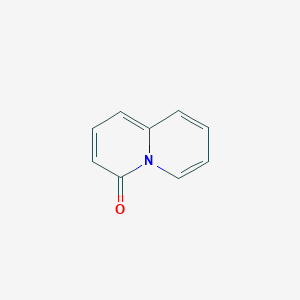
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B12971741.png)

![(6R,7R)-Benzhydryl 7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetamido)-3-((E)-((R)-1'-(tert-butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-ylidene)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12971753.png)
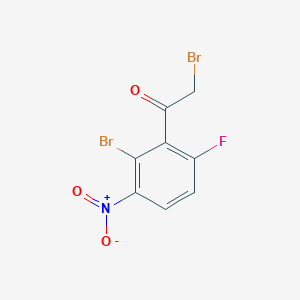
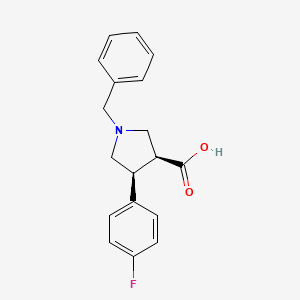
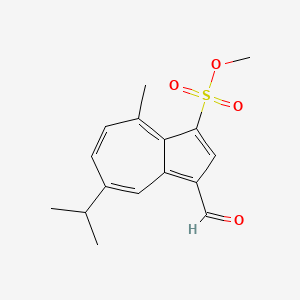
![5-Methyl-5H-benzo[b]carbazole](/img/structure/B12971789.png)
